1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlordane is synthesized through the chlorination of cyclopentadiene followed by a Diels-Alder reaction with hexachlorocyclopentadiene . The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a catalyst like aluminum chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of chlordane involves large-scale chlorination of cyclopentadiene, followed by purification processes to isolate the desired isomers . The production process is designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene undergoes several types of chemical reactions, including:
Oxidation: Chlordane can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and less chlorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene has been studied extensively for its applications in various fields:
Mechanism of Action
The mechanism of action of 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene involves its interaction with the central nervous system of insects. It acts as a neurotoxin by disrupting the function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled neuronal firing and eventual death of the insect . The compound also affects other molecular targets and pathways, including enzyme inhibition and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Heptachlor: Another organochlorine pesticide with similar chemical structure and properties.
Aldrin: A related compound used as an insecticide, known for its persistence in the environment.
Uniqueness
1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene is unique due to its high chlorine content and its effectiveness as a broad-spectrum pesticide . Its stability and persistence in the environment also distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H4Cl8 |
---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
(1R,2R,6S,7R)-1,4,5,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H4Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h1-2,4-5H/t2-,4+,5?,8-,9-/m1/s1 |
InChI Key |
MXWWQTOZVNNERA-YEENQZKDSA-N |
Isomeric SMILES |
C1=C(C([C@@H]2[C@@H]1[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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